Parabanic acid

Descripción

Historical Context and Discovery of Parabanic Acid

The journey of this compound research began in the 19th century, marking an important step in the understanding of organic chemistry.

This compound, also known as oxalylurea, can be synthesized through several methods. Historically, it has been prepared by the oxidation of uric acid with agents like hydrogen peroxide in an acidic solution or by the action of hot, concentrated nitric acid on uric acid. orgsyn.org Another established method involves the condensation of urea (B33335) with diethyl oxalate (B1200264) in the presence of sodium ethoxide. orgsyn.orgiucr.org The reaction of urea with an ethereal solution of oxalyl chloride also yields this compound. orgsyn.org These early methods, while foundational, have been refined over time to improve yields and scalability for laboratory and potential industrial applications. orgsyn.org

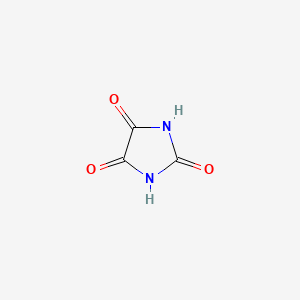

Chemical Nomenclature and Structural Features

This compound is systematically known as imidazolidine-2,4,5-trione. nih.govchemimpex.com Its structure is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbonyl groups. This trione (B1666649) structure is a key feature that dictates its chemical reactivity and properties. chemimpex.com The molecule is planar and rich in heteroatoms, which contributes to its potential for forming various derivatives through reactions at the nitrogen and carbon atoms. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | imidazolidine-2,4,5-trione nih.gov |

| CAS Number | 120-89-8 nih.gov |

| Molecular Formula | C₃H₂N₂O₃ nih.gov |

| Molecular Weight | 114.06 g/mol scbt.com |

| InChI Key | ZFLIKDUSUDBGCD-UHFFFAOYSA-N nih.gov |

| SMILES | O=C1NC(=O)C(=O)N1 stenutz.eu |

Significance in Contemporary Chemical and Biological Research

This compound and its derivatives are the subject of ongoing research due to their diverse applications in several scientific fields.

In pharmaceutical development , this compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds that are essential for creating new drugs. chemimpex.com Its derivatives have been investigated for a range of biological activities, including as potential anticonvulsants, and in the development of therapies for cancer and diabetes. mdpi.comresearchgate.net Recent studies have highlighted the this compound skeleton as a promising pharmacophore in medicinal chemistry, particularly in the development of selective enzyme inhibitors. nih.gov For instance, a derivative of this compound was identified as a selective inhibitor of the ryanodine (B192298) receptor 2 (RyR2), a protein implicated in certain heart conditions. nih.gov

In the realm of biological research , this compound is recognized as a specific oxidation product of uric acid by singlet oxygen. researchgate.net This makes it a potential biomarker for detecting oxidative stress and the in vivo formation of singlet oxygen, which is implicated in various physiological and pathological processes. researchgate.netebi.ac.uk Studies have shown that levels of this compound can be elevated in response to conditions involving highly reactive oxygen species, such as cerebral ischemia. ebi.ac.uk

Furthermore, this compound is utilized in analytical chemistry for the detection and quantification of other substances. chemimpex.com Its derivatives have also been explored as corrosion inhibitors for metals like bronze. researchgate.net The versatility of the this compound structure also extends to materials science, with investigations into its use in the synthesis of novel polymers and dyes. chemimpex.com

Table 2: Key Research Applications of this compound

| Research Area | Application |

| Pharmaceutical Chemistry | Intermediate for drug synthesis, development of enzyme inhibitors. chemimpex.comnih.gov |

| Biological Research | Biomarker for oxidative stress and singlet oxygen formation. researchgate.netebi.ac.uk |

| Analytical Chemistry | Reagent for detection and quantification. chemimpex.com |

| Materials Science | Synthesis of polymers and dyes. chemimpex.com |

| Corrosion Inhibition | Development of corrosion inhibitors for metals. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

imidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIKDUSUDBGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60092-26-4 | |

| Record name | 2,4,5-Imidazolidinetrione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60092-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059516 | |

| Record name | Imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-89-8 | |

| Record name | Parabanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parabanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parabanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Imidazolidinetrione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazoletrione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARABANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XGR439T9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Parabanic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of Parabanic Acid

Established Synthetic Routes to Parabanic Acid

This compound can be synthesized through several established methods, primarily involving the cyclization of urea (B33335) or its derivatives with oxalic acid derivatives or via the oxidation of uric acid. drugfuture.comorgsyn.org

Condensation Reactions (e.g., Urea and Malonic Acid/Diethyl Oxalate)

A common route for the synthesis of this compound involves the condensation of urea with diethyl oxalate (B1200264). drugfuture.comorgsyn.orgtennacadsci.org This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solution like methanol (B129727) or ethanol. drugfuture.comorgsyn.org The reaction between urea and diethyl oxalate in an ethanolic solution of sodium ethoxide is a known method for preparing this compound. orgsyn.orgiucr.org

While the condensation of urea with malonic acid is a well-known method for synthesizing barbituric acids, the reaction of urea with diethyl oxalate specifically yields this compound. tennacadsci.org

Data Table: Condensation Synthesis of this compound

| Reactants | Reagent/Conditions | Product |

| Urea, Diethyl Oxalate | Sodium ethoxide, Ethanolic solution | This compound |

| Urea, Diethyl Oxalate | Sodium methoxide, Methanol solution | This compound |

Reactions Involving Oxalyl Chloride and Urea Derivatives

Another synthetic approach utilizes the reaction of urea or its derivatives with oxalyl chloride. wikipedia.orgiucr.orggoogle.comwikipedia.org this compound can be prepared by the reaction of urea with an ethereal solution of oxalyl chloride. orgsyn.org The reaction of oxalyl chloride with 1,3-dialkylureas can afford the 1,3-disubstituted parabanic skeleton upon cyclization. iucr.org This method has been described for the preparation of substituted parabanic acids and their sulfur-containing analogues by the reaction of oxalyl chloride and corresponding thioureas. mdpi.com

The reaction of oxalyl chloride with carbodiimides has also been shown to lead to 2,2-dichloro-1,3-disubstituted imidazolidine-4,5-diones, which can then produce the parabanic structure after hydrolysis. iucr.org

Data Table: Synthesis using Oxalyl Chloride

| Reactants | Reagent/Conditions | Product |

| Urea, Oxalyl Chloride | Ethereal solution | This compound |

| 1,3-Dialkylureas, Oxalyl Chloride | Cyclization | 1,3-Disubstituted this compound derivatives |

| Carbodiimides, Oxalyl Chloride | Followed by hydrolysis | 1,3-Disubstituted this compound derivatives |

Oxidation of Uric Acid

This compound can also be obtained through the oxidation of uric acid. wikidata.orgorgsyn.orgmpg.de This oxidation can be achieved using various oxidizing agents. For instance, this compound can be prepared by oxidizing uric acid with an acid solution of perhydrol or by the action of hot, concentrated nitric acid on uric acid. orgsyn.org

Research has indicated that this compound is a product found in the nitric acid oxidation of uric acid. sciepub.com It has been suggested that this compound can also be prepared from alloxan (B1665706) and strong nitric acid. sciepub.com The oxidation of uric acid by singlet oxygen has been shown to specifically produce this compound and its hydrolysis product, oxaluric acid. nih.govresearchgate.net The total yields of this compound and oxaluric acid were high in uric acid oxidation systems involving hydrogen peroxide with hypochlorite (B82951) or peroxynitrite. nih.gov The proposed mechanism for this compound formation from uric acid involves the addition of singlet oxygen to uric acid, generating an endoperoxide that rearranges into a hydroperoxide. tandfonline.com

Data Table: Oxidation of Uric Acid to this compound

| Starting Material | Oxidizing Agent/Conditions | Product |

| Uric Acid | Acid solution of perhydrol | This compound |

| Uric Acid | Hot, concentrated nitric acid | This compound |

| Uric Acid | Singlet oxygen (e.g., H₂O₂ + ClO⁻) | This compound |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves modifications to the basic this compound structure, often through reactions with substituted urea derivatives or by further functionalization of the this compound ring. wikipedia.orggoogle.comwikipedia.orgfishersci.cafishersci.it

N-Substituted Parabanic Acids

N-substituted parabanic acids can be synthesized by reacting substituted ureas with appropriate reagents. The synthesis of 1,3-disubstituted this compound derivatives has been reported starting from 1,3-dialkylureas and following different pathways, including the reaction with oxalyl chloride. iucr.org

A facile method for synthesizing N-carbamoylamino acids involves the alkylation of monosubstituted parabanic acids followed by hydrolysis. organic-chemistry.orgthieme-connect.com This method utilizes monosubstituted parabanic acids and alkylating agents in the presence of a base like diisopropylethylamine. organic-chemistry.orgthieme-connect.com The resulting N,N-disubstituted parabanic acids are then hydrolyzed to yield N-carbamoylamino acids. organic-chemistry.orgthieme-connect.com

Data Table: Synthesis of N-Substituted Parabanic Acids

| Starting Materials | Reagents/Conditions | Product |

| 1,3-Dialkylureas | Oxalyl chloride | 1,3-Disubstituted this compound derivatives |

| Monosubstituted parabanic acids, Alkylating agents | Diisopropylethylamine, DMF or dioxane, Sonication | N,N-Disubstituted parabanic acids |

| N,N-Disubstituted parabanic acids | Aqueous NaOH, Sonication | N-Carbamoylamino acids |

Spiroimidazolidinediones via Cycloaddition Reactions

Spiroimidazolidinediones, which are a type of substituted this compound derivative, can be synthesized via cycloaddition reactions involving this compound derivatives. fishersci.it One approach involves the reaction of N,N'-disubstituted this compound or thiothis compound derivatives with isocyanides and acetylenic esters in a three-component reaction to construct spiroiminolactone structures. nih.gov

Research on the reactivity of N- and N,N'-substituted thioparabanic acids in 1,3-dipolar cycloaddition reactions has been conducted, leading to the synthesis of novel spiroimidazolidinediones. mdpi.comsemanticscholar.org

Data Table: Synthesis of Spiroimidazolidinediones

| Starting Materials | Reagents/Conditions | Product |

| N,N'-Disubstituted this compound/thiothis compound, Isocyanides, Acetylenic esters | Three-component reaction | Spiroiminolactones, Spiroimidazolidinediones |

| N- and N,N'-substituted thioparabanic acids, Nitrile imines | 1,3-Dipolar cycloaddition | Spiroimidazolidinediones |

Derivatization with Specific Functional Groups (e.g., Thioparabanic, Selenoparabanic Acids)

Derivatization of this compound often involves modifying the exocyclic oxygen atoms with other chalcogens, such as sulfur or selenium, leading to compounds like thioparabanic and selenoparabanic acids.

The synthesis of unsymmetrical 2-thioparabanic acids can be achieved through an efficient one-pot three-component reaction involving oxalyl chloride, benzoyl isothiocyanate, and primary amines. thieme-connect.comthieme-connect.com This method provides a useful route to functionalized 2-thioparabanic acids. thieme-connect.com Another approach for preparing thiothis compound derivatives involves a heteropoly acid-catalyzed reaction between amines, ammonium (B1175870) thiocyanate, and oxalate esters. researchgate.net

Selenothis compound derivatives, such as dialkylimidazolidine-2-selone-4,5-dione, have also been synthesized. cdnsciencepub.comcdnsciencepub.comacs.org One method involves reacting oxalyl chloride with disubstituted selenoureas. cdnsciencepub.com Comparative studies using hybrid-DFT calculations on parabanic, thioparabanic, and selenoparabanic acids and their N,N'-dimethyl derivatives have shown that the different nature of their frontier orbitals might explain their varying reactivities. cdnsciencepub.comcdnsciencepub.com

Reaction Mechanisms and Chemical Transformations

This compound undergoes a variety of chemical transformations, including decomposition, ring-opening, oxidation, and cycloaddition reactions, influenced by factors such as pH and the presence of specific reagents.

Decarboxylation Reactions of this compound

While not explicitly detailed in the search results for this compound itself, decarboxylation is a known reaction pathway for related cyclic urea derivatives and can occur under specific conditions, often involving heating or the presence of catalysts. The mechanism of this compound formation from uric acid oxidation via alloxan suggests steps involving hydrolysis, ring closure, decarboxylation, and subsequent oxidation. sciepub.com

Hydrolysis and Decomposition Pathways (e.g., Formation of Oxaluric Acid, Oxalic Acid, Urea)

This compound is susceptible to hydrolysis, particularly at neutral or alkaline pH. nih.govresearchgate.netresearchgate.net The hydrolysis of this compound leads to the formation of oxaluric acid. nih.govresearchgate.netresearchgate.net Studies have shown that the rates of this compound hydrolysis and oxaluric acid formation increase with increasing pH. nih.govresearchgate.net Oxaluric acid itself is reported to be stable in solution within a pH range of 4-8.5. nih.gov

Further decomposition of this compound or oxaluric acid can yield simpler molecules such as oxalic acid and urea. This decomposition is often observed under more vigorous hydrolytic conditions. Urea is a compound formed in the liver from ammonia (B1221849) and is the principal end product of protein catabolism in mammals. nih.gov Oxalic acid is an alpha,omega-dicarboxylic acid found in many plants and is produced in the body through metabolism. nih.govscribd.com

Interactive Table 1: Hydrolysis of this compound

| Reactant | Conditions | Product | Stability of Product (pH) |

| This compound | Neutral or alkaline pH | Oxaluric Acid | Stable (4.0-8.5) |

| This compound | Acidic pH (<5.0) | Stable | Stable |

| Oxaluric Acid | Hydrolysis | Oxalic Acid, Urea | - |

Ring-Opening Reactions

This compound can undergo ring-opening reactions, often initiated by nucleophilic attack on one of the carbonyl carbons. While specific detailed mechanisms for this compound ring-opening were not extensively covered in the search results, related cyclic urea structures are known to undergo such reactions, leading to acyclic derivatives.

Oxidative Pathways (e.g., from Guanine (B1146940), Uric Acid)

This compound can be formed through the oxidative degradation of other biological molecules, particularly purines like guanine and uric acid.

Uric acid oxidation by singlet oxygen (¹O₂) has been shown to specifically produce this compound. nih.govresearchgate.net This was confirmed through techniques like LC/TOFMS analysis. nih.gov The total yields of this compound and oxaluric acid (its hydrolysis product) based on consumed uric acid were reported to be high in systems generating singlet oxygen. nih.govresearchgate.net This suggests that this compound and oxaluric acid can serve as indicators of singlet oxygen production in biological systems. nih.govresearchgate.net

Guanine oxidation can also lead to the formation of this compound derivatives. Studies on the oxidation of guanine residues in double-stranded DNA have identified a dihydroxy-dihydroguanine residue as a key precursor to imidazolone (B8795221) and this compound derivatives. acs.org

Interactive Table 2: Oxidative Formation of this compound

| Precursor | Oxidizing Agent/Process | Product | Notes |

| Uric Acid | Singlet Oxygen (¹O₂) | This compound | Specific oxidation product, high yield. nih.govresearchgate.net |

| Guanine | Oxidation | This compound Derivatives | Via dihydroxy-dihydroguanine precursor. acs.org |

[3+2]-Cycloaddition Reactions

This compound derivatives can act as dipolarophiles in [3+2]-cycloaddition reactions, particularly with 1,3-dipoles such as nitrile imines. mdpi.comnih.govresearchgate.net These reactions are a convenient method for synthesizing spiro-conjugated molecules, which can possess interesting biological activities. mdpi.comnih.gov Studies have investigated the cycloaddition of nitrile imines to this compound derivatives containing exocyclic double bonds, such as 2-thioxoimidazolidine-4,5-diones and 5-aryliminoimidazolidine-2,4-diones. mdpi.comnih.gov The addition of nitrile imines to the C=S or C=N exocyclic double bonds in these derivatives can lead to the formation of 1,2,4-thiazolines or triazolines, respectively, often with regioselectivity influenced by the frontier molecular orbital coefficients of the reactants. mdpi.comnih.gov The yield of the resulting spiro compound can be affected by substituents on the nitrile imine. mdpi.comnih.gov

Interactive Table 3: [3+2]-Cycloaddition Reactions

| This compound Derivative Type | Dipole | Exocyclic Bond | Product Type | Regioselectivity |

| 2-thioxoimidazolidine-4,5-diones | Nitrile Imines | C=S | 1,2,4-Thiazolines | Regioselective mdpi.comnih.gov |

| 5-aryliminoimidazolidine-2,4-diones | Nitrile Imines | C=N | 1,2,4-Triazolines | Regioselective mdpi.comnih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the dynamic motions of atoms within a molecule. Techniques such as inelastic neutron scattering, Raman, and infrared spectroscopy have been employed to analyze the vibrational modes of parabanic acid, offering a detailed picture of its molecular structure and bonding.

Inelastic Neutron Scattering (INS) spectroscopy is particularly sensitive to the motions of hydrogen atoms, making it a powerful tool for studying hydrogen bonding in crystalline solids. The incoherent INS spectrum of this compound has been measured and simulated using solid-state density functional theory (DFT). acs.orgresearchgate.netresearchgate.net

Research findings indicate that while simulations can account for relative intensities and factor group splitting, they struggle to accurately describe the energies of the out-of-plane hydrogen-bending vibrational modes. acs.orgresearchgate.net A significant factor group splitting is observed for both symmetric and asymmetric out-of-plane bending motions of the N-H groups, a finding supported by DFT simulations. acs.orgresearchgate.net These studies highlight that hydrogen bonding significantly alters the bond distances and angles of this compound in the solid state compared to its theoretical gas-phase structure. acs.orgresearchgate.net The combination of experimental INS data with solid-state DFT provides a rigorous test for computational models and deepens the understanding of intermolecular forces in the crystal. acs.org

| Vibrational Mode | Key Observation | Significance |

| Out-of-plane N-H Bending | Poorly described by simulation methods. acs.org | Reveals limitations of current DFT functionals for this specific motion. |

| N-H Bending (Symmetric & Asymmetric) | Exhibits significant factor group splitting. acs.orgresearchgate.net | Indicates strong intermolecular coupling of these motions within the crystal lattice. |

| General Geometry | Bond lengths and angles differ from free molecule values. acs.orgresearchgate.net | Demonstrates the substantial influence of hydrogen bonding on the molecular structure in the solid state. |

The structural behavior of this compound under extreme conditions has been investigated using in-situ high-pressure Raman spectroscopy up to approximately 12.0 GPa. researchgate.net These experiments have revealed that this compound undergoes multiple pressure-induced phase transitions. researchgate.net

The first phase transition is observed to begin above 2.1 GPa. researchgate.net Analysis suggests this transition is primarily caused by the collapse of the spacing between molecular layers and the distortion of the hydrogen-bonding networks. researchgate.net Evidence for this transition is also supported by changes in Fermi resonance parameters. researchgate.net A second phase transition occurs at around 4.0 GPa, which is attributed to a further reduction in the molecular interlayer spacing and the consequent increased distortion of the hydrogen-bond network. researchgate.net These studies provide critical insight into the compressibility and stability of layered supramolecular structures assembled through hydrogen bonds. researchgate.netmdpi.com

| Pressure (GPa) | Event | Structural Interpretation |

| > 2.1 GPa | First Phase Transition researchgate.net | Collapse of interlayer spacing; distortion of hydrogen-bond networks. researchgate.net |

| ~ 4.0 GPa | Second Phase Transition researchgate.net | Further reduction of interlayer spacing; increased distortion of hydrogen bonds. researchgate.net |

Infrared (IR) spectroscopy has been utilized to characterize the vibrational modes of this compound, often in conjunction with Raman spectroscopy and theoretical calculations. nih.govresearchgate.net The IR spectrum provides information on fundamental vibrations, particularly those involving changes in the molecular dipole moment, such as the stretching and bending of carbonyl (C=O) and imide (N-H) groups. acs.org Studies have focused on the in-plane vibrations and the influence of ring strain on the vibrational frequencies of the carbonyl groups. acs.org The characterization of poly(this compound)s and complexes involving this compound derivatives also relies on IR spectroscopy to confirm structural features. researchgate.netcdnsciencepub.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretching | 3200 - 3400 | Sensitive to hydrogen bonding; often appears as a broad band. |

| C=O Stretching | 1700 - 1800 | Multiple bands may be observed due to symmetric and asymmetric stretching of the three carbonyl groups. |

| N-H Bending | 1400 - 1600 | In-plane and out-of-plane bending modes provide structural information. |

| Ring Vibrations | 800 - 1300 | Involve complex coupled motions of the atoms in the five-membered ring. |

Crystallographic Studies

Crystallographic techniques, primarily X-ray diffraction, have been indispensable in determining the precise three-dimensional arrangement of atoms in solid this compound. This information is complemented by computational methods that predict possible crystal structures.

Single-crystal X-ray diffraction has provided an accurate determination of the crystal structure of this compound. psu.edu The compound crystallizes in the monoclinic space group P2₁/c. psu.edursc.org These structural studies provide precise bond lengths and angles, confirming the planar nature of the molecule and detailing the extensive network of N-H···O hydrogen bonds that links the molecules into layers. researchgate.net

Interestingly, an experimental search for new polymorphs of this compound led to an unexpected discovery. psu.edursc.org Attempts to recrystallize the compound from methanol (B129727) resulted not in a new polymorph, but in a product of a previously unreported ring-opening reaction. psu.edu Single-crystal X-ray diffraction was crucial in identifying this new compound as oxo-ureido-acetic acid methyl ester. psu.edursc.org X-ray diffraction has also been used to confirm the structures of various this compound derivatives and their reaction products. mdpi.com

| Crystal System | Space Group | Key Intermolecular Interaction | Cell Parameters (at 123 K) |

| Monoclinic | P2₁/c | N-H···O Hydrogen Bonding | a = 9.45 Å, b = 6.09 Å, c = 7.64 Å, β = 107.5° |

Computational crystal structure prediction (CSP) methods have been applied to this compound to explore its potential for polymorphism. psu.edursc.org These theoretical searches aim to find all possible stable crystal packings based on the molecule's structure and are typically based on minimizing the lattice energy. psu.edutandfonline.com

For this compound, a computational search successfully identified the experimentally known P2₁/c structure as the global minimum in lattice energy, confirming its thermodynamic stability. psu.edursc.org However, the calculations also generated many hypothetical crystal structures that are only slightly less stable (by 2–6 kJ mol⁻¹) than the known form. psu.edursc.org This suggests that while the observed polymorph is both thermodynamically and kinetically favored, the existence of other, metastable polymorphs cannot be entirely ruled out based on energetic calculations alone. psu.edursc.org These studies highlight the complexity of the potential energy surface, which for this compound appears to be shallow with multiple minima near the global minimum. psu.edu

| Structure | Relative Lattice Energy (kJ mol⁻¹) | Status |

| AM33 (P2₁/c) | 0.0 | Experimental (Global Minimum) psu.edu |

| FC5 | ~2.5 | Hypothetical psu.edu |

| AZ32 | ~2.5 | Hypothetical psu.edu |

Polymorphism in this compound Cocrystals

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

For this compound itself, the ¹H NMR spectrum is relatively simple due to the symmetrical nature of the molecule. The protons attached to the nitrogen atoms give rise to a characteristic signal. In ¹³C NMR spectroscopy, the carbonyl carbons and the carbon atom of the C=O groups can be distinguished. nih.gov

In the context of this compound derivatives and cocrystals, NMR is crucial for confirming the structure and purity of the synthesized compounds. tandfonline.commdpi.com For example, in the study of substituted parabanic acids, ¹H and ¹³C NMR spectra are used to confirm the successful attachment of various functional groups to the this compound core. tandfonline.com The chemical shifts of the protons and carbons in the substituents provide clear evidence of the molecular structure. mdpi.comnih.gov

Furthermore, NMR spectroscopy can be used to study protonation events. For instance, upon protonation of this compound, the single ¹³C resonance does not shift significantly. rsc.org This, along with other spectroscopic data, helps in determining the site of protonation. rsc.org

Table 2: Representative NMR Data for this compound and a Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| This compound | ¹H | - | - | nih.gov |

| This compound | ¹³C | - | - | nih.gov |

| Ethyl 2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetate | ¹H | 7.55–7.41 (m, 5H, Ar), 4.49 (s, 2H, NCH₂), 4.28 (q, J = 7.1 Hz, 2H, COOCH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃) | CDCl₃ | mdpi.com |

| Ethyl 2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetate | ¹³C | 166.0, 155.7, 155.3, 152.2, 129.8, 129.6, 129.3, 125.8, 62.7, 40.0, 14.2 | CDCl₃ | mdpi.com |

Theoretical and Computational Chemistry of Parabanic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools used to investigate the electronic structure and properties of molecules like parabanic acid. These methods solve the electronic Schrödinger equation (or approximations thereof) to provide detailed information about molecular geometries, energies, charge distributions, and vibrational modes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure based on the electron density. DFT calculations have been employed to study various aspects of this compound. For instance, hybrid-DFT calculations have been performed on this compound and its derivatives to understand their electronic structures and how these relate to their reactivity. cdnsciencepub.comcdnsciencepub.com These calculations have shown that the nature of the frontier orbitals in this compound differs from that of its thioparabanic and selenoparabanic analogs, potentially explaining their differing reactivities. cdnsciencepub.comcdnsciencepub.com

Solid-state DFT has been utilized to simulate the inelastic neutron scattering spectrum of crystalline this compound. researchgate.netacs.orgnih.gov These simulations, using various density functionals, have accounted for relative intensities and factor group splitting in the vibrational spectra. researchgate.netacs.orgnih.gov However, accurately describing the hydrogen-bending vibrational energies for the out-of-plane modes has proven challenging for all tested methods. researchgate.netacs.orgnih.gov Discrepancies between calculated and observed out-of-plane hydrogen bending modes have been examined in conjunction with geometry optimization differences, including bond lengths, bond angles, and hydrogen-bonding interactions for different functionals. researchgate.netacs.orgnih.gov These calculations highlight that hydrogen bonding in the crystal lattice leads to changes in the bond distances and angles of this compound compared to the free molecule. researchgate.netacs.orgnih.gov

DFT calculations have also been used to investigate the potential of this compound and its derivatives as corrosion inhibitors. researchgate.netresearchgate.net These studies correlate quantum chemical parameters, such as HOMO and LUMO energies, with inhibition efficiency. researchgate.netresearchgate.net

Furthermore, DFT calculations, often in conjunction with experimental techniques like X-ray diffraction, have been used to analyze the supramolecular synthons and intermolecular interactions in this compound cocrystals, such as those formed with urea (B33335). rsc.orgrsc.org These studies help to understand the forces governing crystal packing and polymorphism. rsc.orgrsc.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides insights into the charge distribution of a molecule and helps predict sites for electrophilic and nucleophilic attack, as well as the nature of non-covalent interactions. For this compound, MEP maps indicate that the carbonyl oxygen atoms are weakly electronegative. nih.gov Studies have computed the electrostatic potential on the molecular surface of this compound. mdpi.comresearchgate.net These analyses reveal positive regions above and below the ring. mdpi.comresearchgate.net Unlike some related compounds, this compound exhibits a single region of maximum positive electrostatic potential (VS,max) above and below the approximate center of the ring, resulting from the overlapping of positive regions associated with the π-holes of the carbonyl carbons. mdpi.comresearchgate.net This VS,max has been calculated to be 33 kcal/mol. mdpi.comresearchgate.net MEP analysis has also been used in the study of protonated this compound species to localize positive charges uni-muenchen.deresearchgate.net and in the analysis of supramolecular synthons in cocrystals. rsc.orgacs.org

Non-Covalent Interaction (NCIplot) Analysis

The Non-Covalent Interaction (NCIplot) index is a visualization tool based on the electron density that helps identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals interactions. NCIplot analysis has been applied to study the intermolecular interactions in this compound cocrystals. rsc.orgresearchgate.netdntb.gov.uadntb.gov.uaacs.orgresearchgate.net This method, often used in conjunction with QTAIM, provides a visual representation of interaction regions, aiding in the understanding of supramolecular assembly and polymorphism. rsc.orgacs.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the topological properties of the electron density, allowing for the identification of bond paths and bond critical points that characterize chemical bonds and non-covalent interactions. QTAIM analysis has been employed to investigate intermolecular interactions in systems involving this compound, particularly in the context of cocrystals. rsc.orgresearchgate.netdntb.gov.uaacs.orgcsic.es By examining bond critical points and bond paths, QTAIM provides quantitative information about the nature and strength of interactions like hydrogen bonds, complementing other computational methods such as NCIplot and MEP analysis. rsc.orgacs.org

Ab Initio Methods

Ab initio methods, which are based solely on the laws of quantum mechanics without empirical parameters, have been used to study this compound. High-level ab initio calculations, such as those at the Gaussian-n levels of theory (G3 and G4), have been performed to determine the gas-phase acidity of this compound. x-mol.netcsic.es These calculations have provided energetic data that are consistent with experimental results. x-mol.netcsic.es Ab initio calculations have also been used in the investigation of the crystal structure of this compound, particularly in the context of lattice energy minimization and the modeling of intermolecular potentials. psu.edu Additionally, ab initio methods have supported experimental studies investigating the photodissociation of this compound following VUV excitation. researchgate.net

Computational Studies of Reaction Mechanisms

Computational studies have been utilized to investigate the reaction mechanisms involving this compound, particularly in biological or synthetic contexts where it is formed or participates in reactions. For example, computational investigations have explored the formation of this compound as a degradation product in the oxidation of guanine (B1146940). nsf.govwayne.edu These studies have examined potential pathways involving intermediates like oxidized guanine species and subsequent hydrolysis and decarboxylation steps. nsf.govwayne.edu Computational chemistry has helped to elucidate the feasibility and relative barriers of different reaction routes leading to this compound formation. nsf.gov While some proposed pathways involving intermediates like Iaox may not occur readily due to high conversion barriers, calculations suggest that Ghox is a more likely intermediate, with hydrolysis leading to parabanic and oxaluric acids. nsf.gov

Computational studies have also been applied to understand the mechanisms of reactions where this compound is synthesized or modified. For instance, theoretical analysis has supported experimental studies on the nitration of 2-methylimidazole, which can yield this compound as a product, helping to elucidate the reaction mechanism, including steps like nitro group rearrangement. researchgate.net The formation of this compound from alloxan (B1665706) via oxidation has also been discussed with proposed reaction mechanisms based on known reactivities. sciepub.com

Computational methods are also used to study the reaction mechanisms of compounds where this compound is part of the core structure, such as in the development of RyR2 inhibitors with a this compound skeleton. rsc.org

Intermolecular Interaction Analysis

The study of intermolecular interactions in this compound is crucial for understanding its solid-state properties and behavior in different environments. Computational methods, such as those based on density functional theory (DFT) and atom-atom potentials, are employed to analyze these interactions researchgate.netacs.org.

Hydrogen Bonding Networks

This compound is known to form hydrogen bonding networks in its crystal structure. The known crystal structure of this compound exhibits hydrogen bonding through one of its oxygen atoms (O(2)), while the other oxygen atom (O(1)) does not participate in conventional hydrogen bonding psu.edu. This observation raises questions about the possibility of other polymorphs where hydrogen bonds might involve O(1) psu.edu.

In this compound-urea cocrystals, different hydrogen bonding patterns are observed depending on the polymorphic form. In one form (Form I), a strong hydrogen-bonded self-assembled synthon of this compound creates a zig-zag chain structure through N–H⋯O intermolecular interactions. This chain formation is also supported by secondary carbonyl–π interactions rsc.org. In another form (Form II) of the this compound-urea cocrystal, bifurcated N–H⋯O intermolecular interactions lead to a zig-zag chain structure rsc.org. The heterosynthon formed by this compound in Form II shows distinct O–H⋯N intermolecular interactions compared to the homosynthon in Form I rsc.org. These different synthon formations result in varied tetrameric arrangements with urea molecules rsc.org.

Computational studies, including those using MEP, NCIplot, and QTAIM methods, are utilized for detailed intermolecular interaction analysis of these supramolecular synthons rsc.org. Calculations show that hydrogen bonding can alter the bond distances and angles of this compound compared to its free molecule state acs.org.

Crystal Structure Prediction and Lattice Energy Minimization

Crystal structure prediction (CSP) methods aim to predict the possible crystalline forms of a compound based solely on its molecular structure tandfonline.com. A common approach is global lattice energy minimization, which involves searching for and evaluating the relative stabilities of low-energy arrangements of molecules in a crystal lattice researchgate.netacs.org. The crystal structure corresponding to the global minimum in lattice energy is often expected to be the thermodynamically most stable form psu.eduresearchgate.net.

For this compound, computational searches to predict its crystal structure have identified the known P2₁/c structure as the global minimum in lattice energy psu.edursc.orgrsc.orgresearchgate.net. However, these searches also revealed numerous hypothetical structures with lattice energies only slightly higher (2–6 kJ/mol) than the known form, falling within the energy range where polymorphism is possible psu.edursc.orgresearchgate.netresearchgate.net. These hypothetical structures possess reasonable mechanical properties and relative growth rates psu.edursc.orgresearchgate.netresearchgate.net.

The accuracy of lattice energy minimization depends on the quality of the molecular model and the intermolecular potential used tandfonline.comtandfonline.com. Using a rigid molecular model derived from quantum mechanical calculations (e.g., MP2/6-31G**) can predict the gas phase molecular structure, and while minor deviations from experimental structures exist, they have a small effect on lattice energy minima psu.edu. Realistic electrostatic models, including atomic charges, dipoles, and quadrupoles, are important for accurately representing the effect of non-spherical features in the charge distribution and the relative energies and directional preferences of hydrogen bonds psu.edu.

Despite the success in finding the known polymorph as the global minimum, the existence of many closely related low-energy hypothetical structures highlights the challenges in definitively excluding the possibility of other polymorphs psu.edursc.orgresearchgate.netresearchgate.net. The energy differences between polymorphic structures are generally small, often less than 10 kJ/mol psu.edu. The number of closely related lattice energy minima could be real or an artifact of the computational method used to describe intermolecular interactions tandfonline.comtandfonline.com.

The relative stability of predicted structures can be influenced by small changes in the assumed molecular structure tandfonline.com. Lattice energy minimization relies on accurately predicting these relative energies tandfonline.com.

Applications and Advanced Research Directions

Role in Medicinal Chemistry and Pharmaceutical Development

Parabanic acid, a simple heterocyclic compound, has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. nih.govnih.gov Its utility stems from its unique structural features, which allow for diverse chemical modifications, leading to the synthesis of derivatives with a wide range of biological activities. nih.govresearchgate.net Researchers have successfully leveraged the this compound core to create compounds with anticonvulsant, antimicrobial, antifungal, and enzyme-inhibiting properties, highlighting its importance as a pharmacophore in modern drug discovery. nih.govafricaresearchconnects.commdpi.comresearchgate.net

This compound serves as a valuable precursor and building block in the synthesis of various pharmaceutical compounds. acs.orgacs.orgchemicalbook.com Its reactive nature allows it to be a reactant in the synthesis of a variety of derivatives. chemicalbook.com The flat, heteroatom-rich structure of the this compound skeleton makes it an attractive starting point for creating diverse molecular architectures in medicinal chemistry. nih.gov The synthesis of various this compound derivatives has been a subject of considerable research, leading to the development of compounds with potential therapeutic applications. chemicalbook.com

The this compound skeleton is increasingly recognized as a promising pharmacophore for the development of new drugs. nih.govrsc.org Its structural versatility allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties. nih.gov This has led to the discovery of novel therapeutic agents with diverse biological activities. For instance, derivatives of this compound have been investigated for their potential as anticonvulsants and selective inhibitors of ryanodine (B192298) receptors, demonstrating the broad applicability of this scaffold in drug design. nih.govafricaresearchconnects.com The ability to readily modify the this compound core facilitates the exploration of structure-activity relationships, a critical aspect of drug development. nih.gov

Derivatives of this compound have shown significant promise as anticonvulsant agents. africaresearchconnects.comnih.govdntb.gov.ua A series of novel this compound derivatives have been synthesized and evaluated for their potential to treat seizures. nih.gov In preclinical studies, these compounds exhibited potent anticonvulsant activity in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models. researchgate.netafricaresearchconnects.com

One particularly noteworthy derivative, a trimethoxy phenyl derivative designated as compound 9a, demonstrated remarkable potency in the scPTZ test. africaresearchconnects.com It was found to be 1.72 times more potent than the established antiepileptic drug phenobarbital (B1680315) and 17.05 times more potent than ethosuximide. africaresearchconnects.com Furthermore, compound 9a exhibited a better safety profile than ethosuximide. africaresearchconnects.com Mechanistic studies suggest that the anticonvulsant effect of compound 9a may be mediated through the enhancement of gamma-aminobutyric acid (GABA) levels in the brain, as it was found to increase GABA levels by 2.56-fold compared to control values. africaresearchconnects.comnih.gov

Another derivative, compound 12a, showed strong anticonvulsant activity in the MES test, with a low effective dose (ED50) of 13.7 mg/kg and a protective index greater than 36.5. africaresearchconnects.com These findings underscore the potential of this compound derivatives as a new class of antiepileptic drugs. africaresearchconnects.comnih.gov

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Test Model | Potency Comparison | Key Findings |

| 9a | scPTZ | 1.72x > Phenobarbital 17.05x > Ethosuximide | - Superior safety profile to ethosuximide. - Increased brain GABA levels by 2.56-fold. africaresearchconnects.comnih.gov |

| 12a | MES | ED50 = 13.7 mg/kg Protective Index > 36.5 | - Potent activity against electrically induced seizures. africaresearchconnects.com |

Research has indicated that derivatives of this compound possess antimicrobial and antifungal properties. researchgate.net A study focusing on the synthesis of oxoaplysinopsins and parabanic acids from (dimethylamino)methylene hydantoins as building blocks reported that the resulting this compound derivatives exhibited potent growth inhibition against a series of Candida species. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for the development of new antifungal agents. researchgate.net While the search results allude to antimicrobial properties, specific details on the antibacterial activity of this compound derivatives were not extensively covered in the provided sources.

This compound derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.

Aldose Reductase: Certain this compound derivatives have been synthesized and shown to be potent inhibitors of aldose reductase, an enzyme involved in the polyol pathway that is linked to diabetic complications. mdpi.com In one study, compounds 1g, 1p, and 10 were identified as the most active inhibitors, with IC50 values of 2 x 10⁻⁶ M, 7.5 x 10⁻⁸ M, and 5 x 10⁻⁸ M, respectively. mdpi.com These compounds also demonstrated antihyperglycemic potential. mdpi.com

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that represents a promising target for cancer therapy, as its inhibition can sensitize tumor cells to certain anticancer drugs. mdpi.comnih.gov N-substituted derivatives of this compound have been shown to inhibit TDP1 at submicromolar concentrations. researchgate.net This indicates the potential of this compound-based compounds in the development of adjunctive cancer treatments.

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is another enzyme target for which this compound derivatives have shown inhibitory activity. researchgate.net Inhibition of sEH is a therapeutic strategy for various conditions, including hypertension and inflammation. nih.govnih.gov N-substituted derivatives of imidazolidine-2,4,5-triones, the core structure of this compound, have been identified as effective sEH inhibitors. researchgate.net

Table 2: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Derivative Class | Notable Compounds | IC50 Values | Therapeutic Potential |

| Aldose Reductase | Substituted Parabanic Acids | 1g, 1p, 10 | 2 x 10⁻⁶ M, 7.5 x 10⁻⁸ M, 5 x 10⁻⁸ M | Diabetic Complications mdpi.com |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | N-substituted Parabanic Acids | Not specified | Submicromolar | Cancer (adjunctive therapy) researchgate.netmdpi.com |

| Soluble Epoxide Hydrolase (sEH) | N-substituted Imidazolidine-2,4,5-triones | Not specified | Not specified | Hypertension, Inflammation researchgate.netnih.gov |

A significant breakthrough in the application of this compound in medicinal chemistry has been the discovery of its derivatives as selective inhibitors of the ryanodine receptor 2 (RyR2). nih.govrsc.org RyR2 is a calcium release channel crucial for cardiac muscle function, and its dysfunction can lead to fatal heart arrhythmias. nih.govrsc.org

Through the screening of a large chemical library, a this compound derivative, compound 1, was identified as an isoform-selective RyR2 inhibitor. nih.govrsc.org This discovery was pivotal as the this compound core structure was found to be essential for the inhibitory activity. nih.gov Subsequent structure-activity relationship studies led to the development of a more potent inhibitor, compound 18, which was over 15 times more active than the initial hit compound. nih.gov

Compound 18 demonstrated high selectivity for RyR2 over other ryanodine receptor isoforms (RyR1 and RyR3). nih.gov Importantly, it also effectively inhibited pathogenic RyR2 mutants associated with familial catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.gov These findings highlight the potential of the this compound skeleton as a key pharmacophore for developing novel and selective RyR2 inhibitors for the treatment of cardiac arrhythmias. nih.govrsc.org

Table 3: Selective RyR2 Inhibitors with a this compound Skeleton

| Compound | Key Characteristics | Significance |

| 1 | - Isoform-selective RyR2 inhibitor. - Hit compound from a large chemical library screening. nih.govrsc.org | - Established the this compound skeleton as essential for RyR2 inhibitory activity. nih.gov |

| 18 | - Over 15-fold more potent than compound 1. - High selectivity for RyR2 over RyR1 and RyR3. - Inhibited wild-type and pathogenic mutant RyR2s. nih.gov | - Promising candidate for further investigation as a treatment for cardiac arrhythmias. nih.gov |

Applications in Materials Science and Polymer Chemistry

This compound's versatile chemical structure makes it a valuable component in materials science, where it is used in the synthesis of advanced polymers. lookchem.comscribd.com

This compound plays a role in the production of specialty polymers, contributing to materials with unique properties suitable for high-performance applications. lookchem.com One notable class of such materials is poly(this compound)s. scribd.comresearchgate.net These polymers can be synthesized through the chemical modification of other polymers. For example, novel furanic polyureas have been synthesized and subsequently converted to the corresponding poly(this compound)s through a process of heterocyclisation with oxalyl chloride. asianpubs.org The stability and reactivity profile of this compound make it an attractive candidate for creating polymers with enhanced thermal stability. lookchem.comnih.gov Its potential in the development of novel dyes has also been explored, leveraging its stable heterocyclic structure. lookchem.com

Derivatives of this compound have been successfully utilized as components in the production of rigid polyurethane foams. Specifically, esteramidoimidotetraols, which are synthesized from the reaction of this compound with alkylene carbonates, can serve as polyol components in the formulation of these foams. researchgate.net

The incorporation of these this compound-based polyols imparts several desirable properties to the resulting polyurethane materials. Rigid polyurethane foams produced with these components are characterized by enhanced thermal stability, good dimensional stability, and low water uptake. researchgate.net These properties make them suitable for applications requiring durable and high-performance insulation materials. researchgate.net

Table 2: Properties of Polyurethane Foams Incorporating this compound Derivatives

| Property | Characteristic | Source |

|---|---|---|

| Water Uptake | Slight / Low | researchgate.net |

| Dimensional Stability | Good | researchgate.net |

| Thermal Stability | Enhanced | researchgate.net |

This compound is also used as a monomer in the construction of high-performance polymers like aromatic polyamides. Research has demonstrated the synthesis of strictly alternating copolymers that contain both this compound and amide functionalities. preprints.org Furthermore, studies have focused on the synthesis of aromatic polyamides that explicitly incorporate a parabanic structure within their backbone. scirp.org Aromatic polyamides, known for their exceptional strength and thermal resistance, can have their properties modified and potentially enhanced by the inclusion of the rigid, heterocyclic this compound unit.

Agricultural Chemical Applications

This compound serves as a valuable synthetic intermediate for a variety of heterocyclic compounds that are essential in the development of agrochemicals. lookchem.commdpi.com Its derivatives have been investigated for their potential as both fungicides and herbicides. researchgate.netresearchgate.net

Research programs have been dedicated to synthesizing "agrochemically interesting" this compound derivatives for these purposes. researchgate.net Some compounds derived from trioxoimidazolidine have shown notable herbicidal properties. researchgate.netnih.gov This has led to the development of patented herbicidal formulations based on this compound derivatives. wipo.int In addition to herbicides, the this compound scaffold is used in the synthesis of fungicides. For example, the benzothiazole (B30560) unit, which is a component of some commercial fungicides, has been successfully attached to this compound structures to create new potential agrochemicals. nih.gov The synthesis of naamidines, which are related to natural alkaloids with antifungal activity, has also utilized methyl this compound as a reactant.

Herbicidal Properties of Derivatives

Pesticide Applications

Currently, there is no direct evidence to suggest that this compound itself is used in pesticide applications. The agricultural sector utilizes a wide range of pesticides, including insecticides, herbicides, and fungicides, to protect crops. canada.ca Some organic acids, such as propionic acid, are registered for use as fungicides and bactericides, particularly for the preservation of stored grains and hay. regulations.gov The application methods for pesticides are diverse, ranging from ground sprayers to aerial applications, and are selected based on the target pest and application site. canada.ca Systemic insecticides like neonicotinoids are absorbed by the plant, making the entire plant toxic to pests. nih.gov The development of new pesticides is a continuous process, but the focus for this compound has been in other biochemical and analytical areas rather than in direct pesticide applications.

Analytical Chemistry Applications

This compound has found utility in the field of analytical chemistry, particularly in electroanalytical techniques.

Detection and Quantification of Other Substances

The inherent electrochemical properties of this compound lend themselves to methods such as polarography for its own determination. acs.org While the direct application of this compound for the detection and quantification of other substances is not well-documented, the principles of using such compounds in analytical methods are established. For example, the quantification of other organic acids, like propionic acid, can be achieved through techniques such as gas chromatography and ultra-performance liquid chromatography. cerealsgrains.orgnih.gov These methods often rely on the unique chemical properties of the analyte for separation and detection. cerealsgrains.org

Biomarker for Free Radical Reactions

A significant application of this compound in analytical and biomedical science is its role as a biomarker for oxidative stress, specifically from reactions involving free radicals. nih.govjst.go.jp Free radicals are highly reactive molecules that can cause damage to lipids, proteins, and DNA, and are implicated in various diseases. nih.govresearchgate.net The detection of stable products resulting from the oxidation of cellular macromolecules is a key method for quantifying the extent of oxidative damage. nih.gov

This compound is a specific oxidation product of uric acid when it reacts with singlet oxygen, a type of reactive oxygen species (ROS). nih.govnih.gov This specificity makes the presence and concentration of this compound a reliable indicator of singlet oxygen-mediated damage in biological systems. nih.gov

Table 1: this compound as a Biomarker

| Analyte | Oxidant | Biological Significance |

|---|---|---|

| Uric Acid | Singlet Oxygen (¹O₂) | Forms this compound |

In Vivo Probe of Singlet Oxygen Formation

Building on its role as a biomarker, this compound serves as an effective in vivo probe for the formation of singlet oxygen. nih.gov Uric acid is widely distributed throughout human tissues, and its reaction with singlet oxygen to form this compound provides a means to detect this highly reactive species within a living organism. nih.govjst.go.jp For instance, studies have shown that exposure to sunlight, a known generator of singlet oxygen, significantly increases the levels of this compound on human skin. nih.govnih.gov This demonstrates the practical application of measuring this compound to assess singlet oxygen production in a clinical or environmental exposure context. nih.gov The stability of this compound at acidic pH further enhances its suitability as a biomarker. nih.govnih.gov

Biochemical and Metabolic Research

This compound and its derivatives are subjects of ongoing biochemical and metabolic research, exploring their roles and potential therapeutic applications. The metabolism of propionic acid, another short-chain fatty acid, has been extensively studied, revealing its role as a precursor for glucose and its influence on fatty acid levels. najah.edunih.gov While the metabolic pathways of this compound itself are linked to uric acid oxidation, research into its derivatives has uncovered potential pharmacological activities. nih.gov

A notable area of investigation is the synthesis of novel this compound derivatives as potential anticonvulsants. nih.gov In one study, a series of this compound derivatives were synthesized and evaluated for their anticonvulsant properties. nih.gov Certain derivatives, such as the trimethoxy phenyl derivative 9a and compound 12a, exhibited significant anticonvulsant activity in preclinical models. nih.gov Compound 9a was found to increase the brain levels of the inhibitory neurotransmitter GABA and showed a better safety profile than the standard antiepileptic drug ethosuximide. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of new antiepileptic drugs. nih.gov

Table 2: Investigated this compound Derivatives and their Potential Biochemical Role

| Compound Derivative | Investigated Application | Key Research Finding |

|---|---|---|

| Trimethoxy phenyl derivative 9a | Anticonvulsant | Increased GABA brain levels; potent activity in scPTZ test. nih.gov |

The metabolism of other compounds, such as usnic acid, has also been studied, revealing a range of biological activities including anti-inflammatory and antitumor effects. mdpi.com This broader context of natural and synthetic compound research highlights the diverse potential of molecules like this compound and its derivatives in biochemistry and pharmacology.

Endogenous Formation and Metabolic Pathways (e.g., from Uric Acid, Guanine (B1146940) Oxidation)

This compound, a product of oxidative damage, can be formed endogenously through the oxidation of purine (B94841) bases, primarily uric acid and guanine.

From Uric Acid:

Uric acid is the final product of purine metabolism in humans. frontiersin.orgresearchgate.net While it can act as an antioxidant, its oxidation, particularly by singlet oxygen (¹O₂), leads to the formation of this compound. nih.govnih.govresearchgate.net This reaction is specific, with studies demonstrating that this compound is a major product of singlet oxygen-induced uric acid oxidation. nih.govnih.gov The total yield of this compound and its hydrolysis product, oxaluric acid, can be nearly 100% in systems that cleanly produce singlet oxygen. nih.govnih.govresearchgate.net However, the yield is significantly lower when uric acid is oxidized by other reactive oxygen species (ROS) like peroxyl radicals, hypochlorite (B82951), or peroxynitrite. nih.govnih.govresearchgate.net

The formation of this compound from uric acid in the presence of singlet oxygen suggests it could serve as a biomarker for singlet oxygen formation in vivo. nih.govnih.govresearchgate.net For instance, exposure to sunlight has been shown to increase the levels of this compound on human skin, indicating ¹O₂ generation. nih.govnih.govresearchgate.net

From Guanine Oxidation:

Guanine is the most easily oxidized of the four DNA bases. nih.gov Its oxidation is a key event in oxidative DNA damage and can lead to mutations. nih.govnih.gov A secondary pathway in the oxidation of guanine residues within double-stranded DNA can result in the formation of this compound. acs.orgresearchgate.net This process can be initiated by strong two-electron oxidants. researchgate.net

The oxidation of 8-oxo-7,8-dihydroguanine (8-oxoG), a primary product of guanine oxidation, can also yield this compound. nih.gov Specifically, the decomposition of 5-hydroperoxide of 8-oxoG has been shown to lead to the formation of both oxaluric acid and this compound. nist.gov Peroxynitrite is another species that can oxidize 8-oxoG to produce this compound. nih.gov

Role in Oxidative Stress and DNA Damage Pathways

The formation of this compound is intrinsically linked to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). researchgate.netresearchgate.net ROS can damage various biological molecules, including lipids, proteins, and DNA. researchgate.netresearchgate.net

This compound itself is a marker of specific oxidative damage. Its formation from uric acid is highly specific to the action of singlet oxygen, a potent ROS. nih.govnih.gov Therefore, the presence of this compound can indicate the involvement of singlet oxygen in oxidative stress events. nih.govnih.gov

The generation of this compound from guanine oxidation highlights its connection to DNA damage pathways. acs.orgresearchgate.net Guanine is particularly susceptible to oxidative attack, and its modification can have significant biological consequences, including mutagenesis. nih.govnih.gov The formation of this compound from guanine represents a downstream event in the cascade of oxidative DNA damage. acs.orgresearchgate.netnist.gov While 8-oxoguanine is a more commonly studied lesion, the pathway leading to this compound demonstrates the complexity of DNA damage products. nih.govresearchgate.net

Interaction with Biological Systems and Enzymes

The interaction of this compound with biological systems is primarily understood through its formation as a stable secondary oxidation product. researchgate.net Its precursor, uric acid, is widely distributed in human tissues and extracellular fluids. nih.govnih.gov

This compound itself is stable at acidic pH but undergoes hydrolysis to form oxaluric acid at neutral or alkaline pH. nih.govnih.govresearchgate.net This pH-dependent stability influences its persistence and potential interactions within different biological compartments.

While direct interactions with specific enzymes are not extensively detailed in the provided context, the pathways leading to its formation involve enzymatic and non-enzymatic processes. For example, myeloperoxidase can produce hypochlorite, which in turn reacts with hydrogen peroxide to generate singlet oxygen, the key oxidant in the formation of this compound from uric acid. nih.gov

Metabolomics Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for identifying biomarkers and understanding metabolic perturbations in disease. nih.gov Untargeted mass spectrometry-based metabolomics has been applied to study various human disorders, including those of propionate (B1217596) metabolism like methylmalonic acidemia and propionic acidemia. nih.gov

In the context of this compound, metabolomics approaches could be instrumental in quantifying its levels in biological samples as a marker for singlet oxygen-mediated oxidative stress. nih.govnih.gov The ability of metabolomics to analyze a wide range of metabolites simultaneously could help to correlate this compound levels with other markers of oxidative damage and metabolic dysfunction. mdpi.comunivr.it

For example, studies have used metabolomics to identify perturbations in various metabolic pathways, including those involving organic acids and amino acids, in different diseases. mdpi.com Given that this compound is an organic acid formed from purine metabolism, metabolomics platforms are well-suited for its detection and for exploring its association with broader metabolic profiles in health and disease. nih.govresearchgate.net

Prebiotic Chemistry and Origins of Biochemical Pathways

Prebiotic chemistry investigates the chemical processes that may have occurred on the early Earth, leading to the origin of life. nhbs.comnih.gov This field explores how simple inorganic and organic compounds could have self-organized into the complex molecules and systems characteristic of life. nih.govnih.gov

The Miller-Urey experiment was a landmark in this field, demonstrating that amino acids and other organic molecules could be synthesized from a mixture of simple gases subjected to electrical discharges, simulating lightning in a primitive atmosphere. openedition.orguky.edu

While the direct role of this compound in prebiotic chemistry is not explicitly detailed, the study of the formation and stability of small organic molecules is central to this area of research. The principles of systems chemistry, which examines how networks of interacting molecules can give rise to emergent properties, are also relevant to understanding the transition from non-living matter to life. nih.gov The formation of this compound from the oxidation of fundamental biological molecules like purines could be considered within the broader context of the chemical evolution and stability of biomolecules under various environmental conditions.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The synthesis of parabanic acid and its derivatives has traditionally relied on methods such as the condensation of urea (B33335) with diethyl oxalate (B1200264) or the oxidation of uric acid. orgsyn.orglscollege.ac.inorgsyn.org However, the quest for more efficient, versatile, and environmentally benign synthetic routes remains a significant area of research. Future efforts are likely to focus on:

Catalytic Systems: The development of novel catalysts to improve reaction yields, reduce reaction times, and enable the use of milder reaction conditions is a key objective. This includes exploring both homogeneous and heterogeneous catalysts.

One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. mdpi.com

Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and process control for the synthesis of this compound and its derivatives.

Alternative Starting Materials: Investigating alternative and more readily available starting materials beyond the traditional precursors could open up new avenues for synthesis. nih.gov

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

A major driving force in this compound research is the development of derivatives with specific and enhanced biological activities. mdpi.comresearchgate.net Future research will concentrate on the rational design and synthesis of new analogues with tailored properties for various therapeutic applications.

Key areas of focus include:

Anticonvulsant Agents: Building on the success of certain this compound derivatives as potent anticonvulsants, further structural modifications will aim to enhance efficacy and improve safety profiles. researchgate.netaphrc.orgnih.gov Research has shown that specific substitutions, such as a trimethoxyphenyl group, can lead to compounds with significantly higher potency than existing drugs like phenobarbital (B1680315) and ethosuximide. aphrc.org

Anticancer Agents: The ability of this compound derivatives to act as inhibitors of enzymes crucial for cancer cell survival, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), makes them promising candidates for anticancer drug development. mdpi.com Future work will involve synthesizing and screening new derivatives for their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov

Enzyme Inhibitors: The this compound scaffold is a versatile platform for designing inhibitors for a range of enzymes implicated in various diseases. mdpi.com This includes targeting enzymes involved in lipid metabolism and neurodegenerative disorders. mdpi.com

Spiro-conjugated Molecules: The synthesis of spiro-fused heterocyclic systems containing the this compound moiety is an emerging area with potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. mdpi.comresearchgate.netcolab.ws

Table 1: Bioactivity of Selected this compound Derivatives

| Compound/Derivative | Target/Test Model | Key Finding | Reference |

| Trimethoxy phenyl derivative (9a) | scPTZ test (anticonvulsant) | 1.72 times more potent than phenobarbital and 17.05 times more potent than ethosuximide. | aphrc.org |

| Compound 12a | MES test (anticonvulsant) | Low effective dose of 13.7 mg/kg and a protective index >36.5. | aphrc.org |

| Norabietyl and Nordehydroabietyl derivatives | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Inhibition in submicromolar concentrations. | mdpi.com |

| Cycloalkanecarboxamide hybrids | scPTZ and MES tests (anticonvulsant) | Compounds 8b and 10b showed 100% protection in the scPTZ test. | x-mol.comresearchgate.net |

Deepening Understanding of Reaction Mechanisms and Intermolecular Interactions

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new ones. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas for further investigation include:

Oxidation of Uric Acid: While it is known that this compound is a product of uric acid oxidation, the detailed mechanistic steps, including the role of reactive oxygen species like singlet oxygen, require further clarification. sciepub.comnih.govacs.org Studies have identified intermediates like (2,5-dioxoimidazolidin-4-ylidene)aminocarbonylcarbamic acid (DIAA) as key precursors to this compound formation. acs.org